2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride

Medicinal Chemistry Process Chemistry Sulfonamide Synthesis

2‑Methyl‑2H,4H,5H,6H‑cyclopenta[c]pyrazole‑3‑sulfonyl chloride (CAS 1782834‑36‑9) is a heterocyclic sulfonyl chloride bearing a cyclopenta[c]pyrazole core with a methyl substituent at the 2‑position. With a molecular weight of 220.68 Da and molecular formula C₇H₉ClN₂O₂S, the compound serves as a reactive electrophile for constructing sulfonamide and sulfonate ester derivatives in medicinal‑chemistry campaigns.

Molecular Formula C7H9ClN2O2S
Molecular Weight 220.67
CAS No. 1782834-36-9
Cat. No. B2546326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride
CAS1782834-36-9
Molecular FormulaC7H9ClN2O2S
Molecular Weight220.67
Structural Identifiers
SMILESCN1C(=C2CCCC2=N1)S(=O)(=O)Cl
InChIInChI=1S/C7H9ClN2O2S/c1-10-7(13(8,11)12)5-3-2-4-6(5)9-10/h2-4H2,1H3
InChIKeyXEFRGWIGMGMCCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2‑Methyl‑2H,4H,5H,6H‑cyclopenta[c]pyrazole‑3‑sulfonyl chloride: Key Intermediate for Fused‑Ring Sulfonamide Libraries


2‑Methyl‑2H,4H,5H,6H‑cyclopenta[c]pyrazole‑3‑sulfonyl chloride (CAS 1782834‑36‑9) is a heterocyclic sulfonyl chloride bearing a cyclopenta[c]pyrazole core with a methyl substituent at the 2‑position. With a molecular weight of 220.68 Da and molecular formula C₇H₉ClN₂O₂S, the compound serves as a reactive electrophile for constructing sulfonamide and sulfonate ester derivatives in medicinal‑chemistry campaigns . Its fused bicyclic scaffold imparts conformational rigidity that is leveraged in kinase inhibitor and calcium‑channel modulator programs .

Why Generic Substitution of 2‑Methyl‑2H,4H,5H,6H‑cyclopenta[c]pyrazole‑3‑sulfonyl chloride Fails


The cyclopenta[c]pyrazole scaffold is not interchangeable with monocyclic or acyclic pyrazole sulfonyl chlorides. The fused cyclopentane ring locks the pyrazole into a rigid, planar geometry that alters both the electronic character of the sulfonyl chloride group and the steric environment around the reactive centre [1]. The 2‑methyl group further modulates nucleophilic attack trajectories, impacting reaction yield and regioselectivity in sulfonamide formation. Substitution with the unmethylated analogue (CAS 1823315‑62‑3) or with 1‑methyl‑1H‑pyrazole‑3‑sulfonyl chloride (CAS 89501‑90‑6) leads to divergent reactivity profiles and pharmacokinetic properties in downstream biological probes .

Quantitative Differentiation Evidence for 2‑Methyl‑2H,4H,5H,6H‑cyclopenta[c]pyrazole‑3‑sulfonyl chloride Selection


Higher Purity Grade (98%) Reduces Amidation By‑Products Relative to Standard 95% Batches

Commercial batches of the target compound are supplied at 98% purity (LeYan) versus 95% for some alternative suppliers (AKSci) . A 3‑percentage‑point purity advantage translates to fewer non‑reactive or cross‑reactive impurities that can generate side products in sensitive amine couplings, reducing the need for chromatographic purification.

Medicinal Chemistry Process Chemistry Sulfonamide Synthesis

Increased Molecular Weight and Steric Bulk Relative to Monocyclic Pyrazole Sulfonyl Chlorides

The target compound (MW 220.68 Da) is approximately 22% heavier than 1‑methyl‑1H‑pyrazole‑3‑sulfonyl chloride (MW 180.61 Da) . The additional mass arises from the fused cyclopentane ring, which substantially increases steric hindrance around the sulfonyl chloride centre. In comparative amidation screens, bulkier sulfonyl chlorides have been shown to suppress undesired bis‑sulfonylation, improving mono‑sulfonamide selectivity.

Organic Synthesis Structure‑Reactivity Relationship Regioselective Amidation

Evidence of Nanomolar Target Engagement for Cyclopenta[c]pyrazole‑Derived Leads in Ion‑Channel Programs

A structure–activity relationship (SAR) study on 2,4,5,6‑tetrahydrocyclopenta[c]pyrazoles reported that lead compounds achieved IC₅₀ values below 100 nM against the N‑type calcium channel Cav2.2 [1]. The rigid cyclopenta‑fused system was identified as a critical factor for maintaining the bioactive conformation, whereas analogous non‑cyclic pyrazole sulfonamides showed reduced potency and channel selectivity.

Calcium Channel Inhibitors Pain Research Conformational Rigidity

Patent‑Backed Positioning of the Cyclopenta[c]pyrazole Scaffold in Kinase Inhibitor Claims

International patent WO2021041276A1 explicitly claims heterocyclic pyrazole derivatives containing the cyclopenta[c]pyrazole core as Type III receptor tyrosine kinase inhibitors targeting FLT3 and CSF‑1R [1]. The specification highlights the sulfonamide‑linked analogues as preferred embodiments, indicating that sulfonyl chloride precursors bearing this scaffold are of immediate relevance to ongoing oncology programs.

Kinase Inhibitors Cancer Therapeutics Intellectual Property

Priority Application Scenarios for 2‑Methyl‑2H,4H,5H,6H‑cyclopenta[c]pyrazole‑3‑sulfonyl chloride Based on Verified Differentiation


Synthesis of Selective N‑Type Calcium Channel Blockers for Chronic Pain

The scaffold has been validated in N‑type calcium channel inhibitor programs where nanomolar potency (IC₅₀ < 100 nM) and selectivity over other calcium channels were demonstrated [1]. Using this sulfonyl chloride to prepare focused sulfonamide libraries allows medicinal chemists to rapidly explore SAR while maintaining the rigid geometry essential for Cav2.2 binding. The 98% purity grade further ensures that initial hits are not compromised by by‑products.

FLT3 Kinase Inhibitor Library Generation in Precision Oncology

WO2021041276A1 specifically claims cyclopenta[c]pyrazole‑based sulfonamides as Type III receptor tyrosine kinase inhibitors, with FLT3 implicated in acute myeloid leukaemia [2]. The compound serves as a direct precursor to the claimed chemical space, allowing academic and industrial groups to build patent‑relevant compound collections without the need for de‑novo scaffold synthesis.

Rapid Construction of Conformationally Constrained Sulfonamide Screening Decks

The increased steric bulk of the cyclopenta‐fused system (MW 220.68 vs. 180.61 for simpler pyrazole sulfonyl chlorides) can be leveraged to suppress bis‑sulfonylation side reactions in parallel chemistry. This characteristic is particularly valuable in high‑throughput library production where mono‑sulfonamide selectivity directly impacts final compound purity and screening data quality.

Process Chemistry Feasibility Studies for Scale‑up of Sulfonamide APIs

The compound’s availability at 98% purity reduces the burden of pre‑activation purification, making it suitable for process‑scale coupling reactions. Its hydrolytic stability profile, inferred from the hydrophobic cyclopentane ring, supports its use in biphasic reaction systems that are favoured for cost‑effective large‑scale sulfonamide production.

Quote Request

Request a Quote for 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.